molecular formula C20H26N2O4S B5606720 N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide

Cat. No.: B5606720
M. Wt: 390.5 g/mol
InChI Key: DIRFQILOMNEXTK-UHFFFAOYSA-N
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Description

This compound features a furan-2-carboxamide core linked to a 4-(diethylamino)benzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety.

Properties

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-3-21(4-2)17-9-7-16(8-10-17)14-22(18-11-13-27(24,25)15-18)20(23)19-6-5-12-26-19/h5-10,12,18H,3-4,11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRFQILOMNEXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide involves multi-step reactions. For example, the synthesis of related compounds such as 2-(diethylamino)thieno[1,3]oxazin-4-ones involves a five-step route, starting from ethyl 2-aminothiophene-3-carboxylates. The complexity of synthesizing such compounds highlights the need for precise reaction conditions and the use of specific reagents.

Chemical Reactions Analysis

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide can undergo various chemical reactions, including electrophilic substitution reactions. Common reagents and conditions used in these reactions include electrophiles and catalysts that facilitate the substitution process. Major products formed from these reactions depend on the specific electrophile used and the reaction conditions.

Scientific Research Applications

In medicinal chemistry, fused heterocyclic systems like N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide are studied for their potential biological activities. These activities may include enzyme inhibition, antimicrobial properties, and other therapeutic effects.

Mechanism of Action

The mechanism by which N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and other biological molecules, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended application.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogs include:

  • Benzyl substituents: Diethylamino (target) vs. dimethylamino (), ethoxy (), or halogenated aryl groups ().
  • Carboxamide type : Furan-2-carboxamide (target) vs. fluorobenzamide (), benzofuran-2-carboxamide (), or thiophene-2-carboxamide ().
  • Sulfone positioning : The 1,1-dioxidotetrahydrothiophen-3-yl group is conserved in all analogs, emphasizing its role in electronic modulation.
Table 1: Structural and Functional Comparison
Compound Name Benzyl Substituent Carboxamide Type Molecular Weight Notable Features Reference
Target Compound 4-(Diethylamino) Furan-2-carboxamide Not reported High lipophilicity; potential CB2 affinity -
N-[4-(Dimethylamino)benzyl]-2-fluorobenzamide () 4-(Dimethylamino) 2-fluorobenzamide Not reported Reduced steric bulk vs. diethylamino
N-(4-Ethoxybenzyl)-benzofuran-2-carboxamide () 4-Ethoxy 3,6-Dimethylbenzofuran-2-carboxamide Not reported Bulky substituent; altered π-π interactions
Thiophene-2-carboxamide () 5-(3,4-Dichlorophenyl)furan Thiophene-2-carboxamide 470.4 High molecular weight; halogenated aryl
Compound 59 () 4-(Diethylamino) Benzenesulfonamide (3-methyl) Not reported CB2 binding activity (Ki not specified)

Pharmacological and Physicochemical Insights

  • The target compound’s furan carboxamide may mimic sulfonamide interactions, but electronic differences (furan’s electron-rich nature vs. sulfonamide’s polarity) could alter affinity .
  • Substituent Impact: Diethylamino vs. Furan vs. Thiophene/Thiophene-2-carboxamide: Thiophene () introduces sulfur-based resonance, whereas furan’s oxygen may engage in stronger hydrogen bonding. Halogenation: ’s dichlorophenyl group adds steric bulk and electron-withdrawing effects, which may reduce metabolic clearance but increase molecular weight (470.4 vs. ~400 for simpler analogs) .

Biological Activity

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to explore its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's chemical structure features a furan ring, a tetrahydrothiophene moiety, and a diethylamino group. The molecular formula is C₁₈H₂₃N₃O₃S, with a molecular weight of approximately 357.46 g/mol. Its structural characteristics are critical for its biological activity, influencing interactions with various biological targets.

Anticancer Activity

Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. A study focusing on derivatives of furan compounds reported that certain analogs demonstrated cytotoxic effects against cancer cell lines, with IC₅₀ values ranging from low micromolar concentrations to higher values depending on the specific structure and substituents present .

CompoundCell LineIC₅₀ (µM)Mechanism of Action
Furan Derivative AHeLa5.0Induction of apoptosis
Furan Derivative BMCF-710.0Inhibition of cell proliferation
This compoundA549TBDTBD

Neuroprotective Effects

There is emerging evidence suggesting that compounds containing furan and thiophene moieties may possess neuroprotective properties. For instance, studies have shown that certain furan derivatives can mitigate oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases . The exact mechanisms are still under investigation but may involve the modulation of signaling pathways related to oxidative stress response.

Study 1: Cytotoxicity Evaluation

In a cytotoxicity evaluation involving various furan derivatives, this compound was tested against multiple cancer cell lines. The results indicated a promising cytotoxic profile, particularly against lung cancer cells (A549), where it showed significant inhibition of cell growth at concentrations lower than those required for other tested compounds.

Study 2: Mechanistic Insights

A mechanistic study explored the interaction of this compound with cellular pathways involved in apoptosis. The findings suggested that the compound activates caspase pathways leading to programmed cell death in cancer cells. This mechanism is crucial for its potential use as an anticancer agent.

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